Lentztrehalose C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

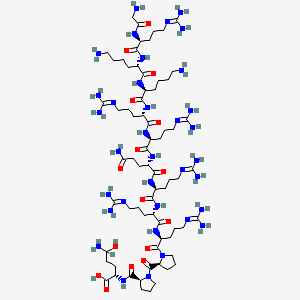

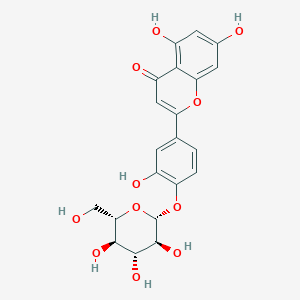

Lentztrehalose C is a novel analog of trehalose, a disaccharide formed from two glucose molecules linked by an α,α-1,1-glucoside bond . Trehalose is widely used in foods, drugs, and cosmetics as a sweetener, humectant, and stabilizer . This compound, specifically, is a cyclized analog of lentztrehalose A and is known for its enzyme stability, making it a promising candidate for various applications .

Preparation Methods

Lentztrehalose C is synthesized from an actinomycete strain Lentzea sp. ML457-mF8 . The production of lentztrehaloses, including this compound, is high in dry conditions and low in wet conditions .

Chemical Reactions Analysis

Lentztrehalose C undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the hydroxyl groups and the cyclized structure of this compound .

Scientific Research Applications

Lentztrehalose C has several scientific research applications. It is known to induce autophagy in human cancer cells at a comparable level to trehalose . This makes it a promising candidate for the treatment of neurodegenerative diseases and other autophagy-related diseases, such as diabetes, arteriosclerosis, cancer, and heart disease . Additionally, this compound shows moderate antioxidative activity, which could be beneficial in various biomedical applications .

Mechanism of Action

The mechanism of action of lentztrehalose C involves its role as an autophagy inducer and chemical chaperone . It is only minimally hydrolyzed by mammalian trehalase, which enhances its bioavailability compared to trehalose . This compound induces autophagy by promoting the degradation of unnecessary or dysfunctional cellular components through the action of lysosomes . This process helps in the removal of accumulated abnormal proteins in neural cells, which is a common feature in neurodegenerative diseases .

Comparison with Similar Compounds

Lentztrehalose C is compared with other trehalose analogs, such as lentztrehalose A and lentztrehalose B . Lentztrehalose A is the original analog, while lentztrehalose B is a di-dehydroxylated analog . Other similar compounds include various enzyme-stable analogs of trehalose that have been investigated for their biological activities and potential therapeutic applications .

Properties

Molecular Formula |

C17H30O12 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,4aR,5R,7R,8R,8aR)-8-hydroxy-5-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]dioxin-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C17H30O12/c1-17(2,24)8-5-25-13-7(4-19)27-16(12(23)14(13)28-8)29-15-11(22)10(21)9(20)6(3-18)26-15/h6-16,18-24H,3-5H2,1-2H3/t6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

QEPIZJRJOJDKQJ-NLIDIAEPSA-N |

Isomeric SMILES |

CC(C)([C@H]1CO[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O |

Canonical SMILES |

CC(C)(C1COC2C(OC(C(C2O1)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dihydroxy-2-[3-hydroxy-4-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855693.png)

![propan-2-yl (E)-7-[(1R,2R,3R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10855694.png)

![(2R,6R)-6-[(3S,5S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855707.png)

![1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol](/img/structure/B10855723.png)

![[(Z)-non-2-enyl] 8-[[2-[2-(dimethylamino)ethylsulfanyl]acetyl]-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10855779.png)